

An In-depth Technical Guide to the Chemical Properties and Structure of Diclobutrazol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diclobutrazol*

Cat. No.: *B1214283*

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Part 1: Chemical Properties and Structure of Diclobutrazol

Diclobutrazol is a systemic fungicide belonging to the triazole chemical class. It is recognized for its efficacy against a broad spectrum of fungal pathogens, particularly rusts and powdery mildews, in various crops.^[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.

Chemical Identity

The following table summarizes the key chemical identifiers for **Diclobutrazol**.

Identifier	Value
IUPAC Name	(2RS,3RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol ^[2]
CAS Number	75736-33-3 ^[3]
Molecular Formula	C ₁₅ H ₁₉ Cl ₂ N ₃ O ^[3]
Synonyms	Vigilex, PP296 ^[4]

Physical and Chemical Properties

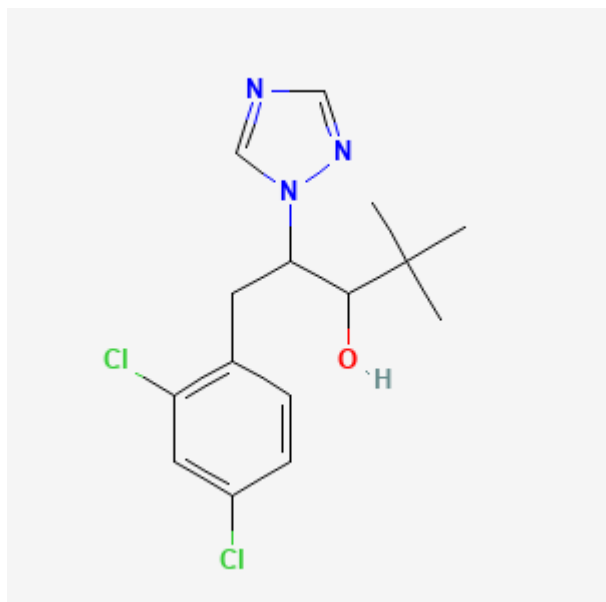
The physical and chemical properties of **Diclobutrazol** are crucial for its formulation, application, and understanding its environmental fate. These properties have been determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Property	Value
Molecular Weight	328.24 g/mol [1][3]
Appearance	White to off-white crystalline solid[3][5]
Melting Point	147-149 °C[5]
Boiling Point	484.3 ± 55.0 °C (Predicted)[5]
Water Solubility	9 mg/L at 20 °C[5][6]
Solubility in Organic Solvents	Soluble in acetone, methanol, and ethanol (≥ 50 g/L)[5][6]
Vapor Pressure	0.0027 mPa at 20 °C[7]
Octanol-Water Partition Coefficient (Log P)	3.81[7]
pKa	<2[7]

Chemical Structure

Diclobutrazol possesses two chiral centers, leading to the existence of stereoisomers. The technical grade material is typically a racemic mixture of the (2R,3R) and (2S,3S) enantiomers. [2] The structure consists of a 2,4-dichlorophenyl group linked to a pentanol backbone, which also contains a triazole moiety and a tert-butyl group.

Below is a 2D representation of the chemical structure of **Diclobutrazol**.



Part 2: Experimental Protocols for Property Determination

The following sections detail the standardized experimental methodologies for determining the key physical and chemical properties of chemical substances like **Diclobutrazol**, based on OECD guidelines.

Melting Point/Melting Range (OECD Guideline 102)

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[8]

Methodology (Capillary Method):

- A small, finely powdered sample of the substance is packed into a capillary tube.
- The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.
- The sample is heated at a slow, controlled rate.
- The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.[9]

Water Solubility (OECD Guideline 105)

Principle: This guideline describes methods to determine the saturation mass concentration of a substance in water at a given temperature.[\[10\]](#)[\[11\]](#)

Methodology (Flask Method - for solubilities > 10 mg/L):

- An excess amount of the test substance is added to a flask containing purified water.
- The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.
- The solution is then centrifuged or filtered to remove undissolved particles.
- The concentration of the substance in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[\[12\]](#)

Vapor Pressure (OECD Guideline 104)

Principle: This guideline outlines several methods for determining the saturation pressure of a substance above its solid or liquid phase.[\[13\]](#)[\[14\]](#)

Methodology (Gas Saturation Method):

- A stream of inert gas (e.g., nitrogen) is passed through or over a known quantity of the test substance at a controlled temperature and flow rate, slow enough to ensure saturation of the gas with the substance's vapor.
- The vaporized substance is then trapped from the gas stream using a suitable sorbent or a cold trap.
- The amount of trapped substance is quantified using an appropriate analytical technique.
- The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature.[\[6\]](#)[\[15\]](#)

Octanol-Water Partition Coefficient (Log P) (OECD Guideline 107)

Principle: This method determines the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water, providing a measure of its hydrophobicity.[\[16\]](#)

Methodology (Shake Flask Method):

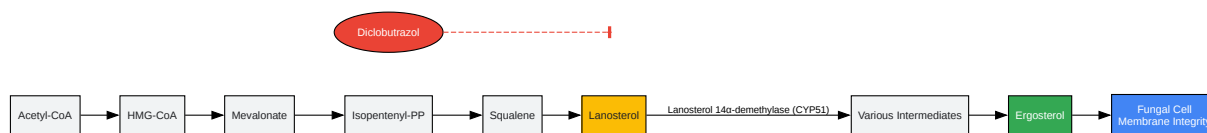
- A known amount of the test substance is dissolved in either water or n-octanol.
- The solution is placed in a flask with the other immiscible solvent.
- The flask is shaken at a constant temperature until equilibrium is reached.
- The two phases are separated by centrifugation.
- The concentration of the substance in each phase is determined by a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.[\[16\]](#)[\[17\]](#)

Part 3: Mechanism of Action and Signaling Pathway Inhibition of Sterol Biosynthesis

Diclobutrazol, like other triazole fungicides, functions by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it inhibits the enzyme lanosterol 14 α -demethylase (CYP51), a cytochrome P450 enzyme.[\[18\]](#) This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the accumulation of toxic 14 α -methylated sterols and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[\[19\]](#)[\[20\]](#)

Signaling Pathway Diagram

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by **Diclobutrazol**.



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Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition by **Diclobutrazol**

Part 4: Experimental Workflow for Efficacy Testing In Vitro Antifungal Activity Assay

A common method to evaluate the efficacy of a fungicide like **Diclobutrazol** is the mycelial growth inhibition assay on a solid medium. This in vitro test determines the concentration of the fungicide that effectively inhibits the growth of a target fungal pathogen.

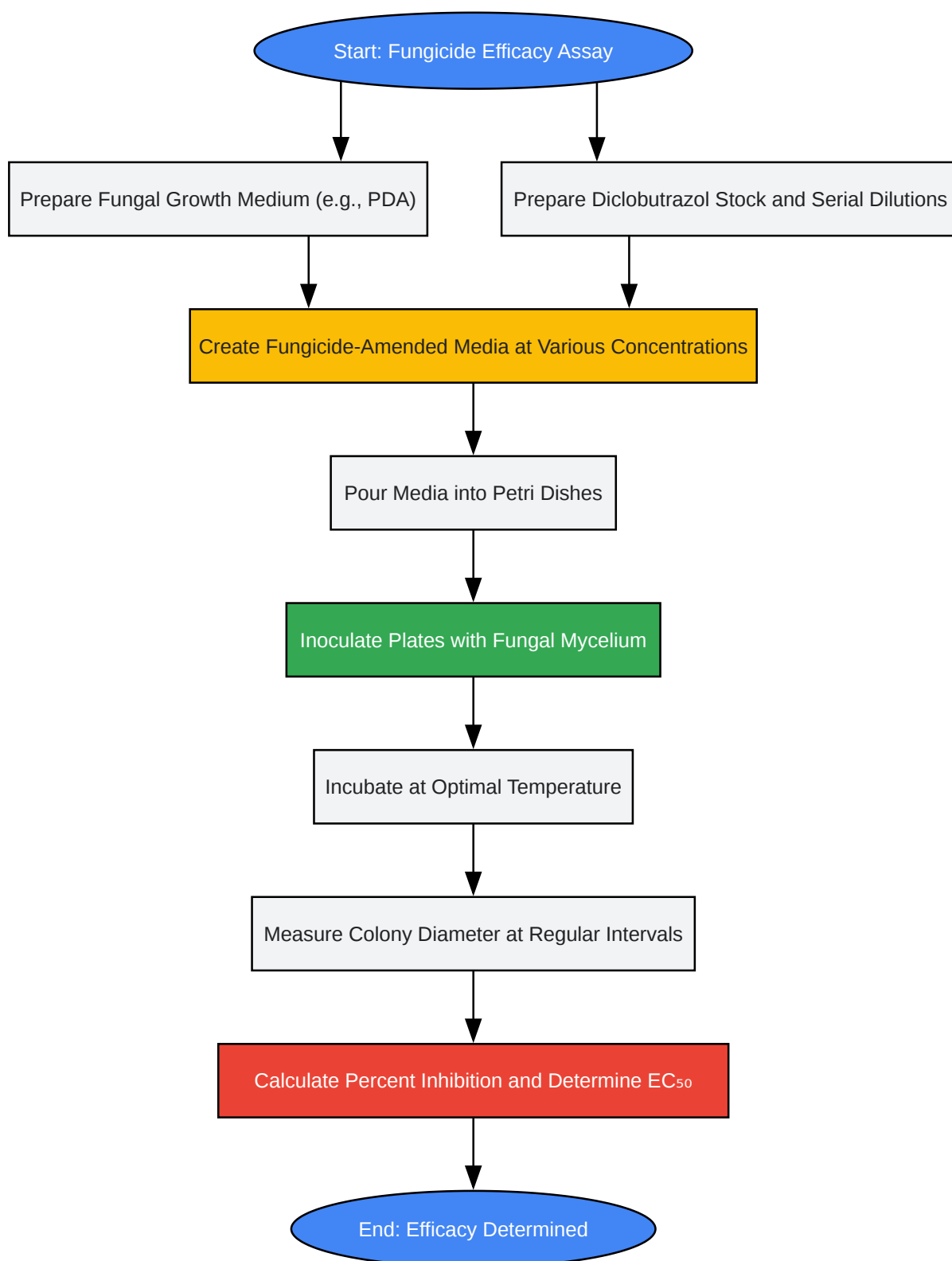
Methodology:

- **Media Preparation:** A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
- **Fungicide Stock Solution:** A stock solution of **Diclobutrazol** is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- **Amended Media:** The sterilized growth medium is cooled to approximately 45-50 °C, and the fungicide stock solution is added to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with only the solvent is also prepared.
- **Plating:** The amended and control media are poured into sterile Petri dishes and allowed to solidify.
- **Inoculation:** A small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each plate.

- Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25 °C) in the dark.
- Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
- Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The data is then used to determine the EC₅₀ value (the concentration of the fungicide that causes a 50% reduction in mycelial growth).[21]

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for an in vitro fungicide efficacy test.



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Caption: Experimental Workflow for In Vitro Fungicide Efficacy Testing

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Structure of Diclobutrazol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214283#diclobutrazol-chemical-properties-and-structure]

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